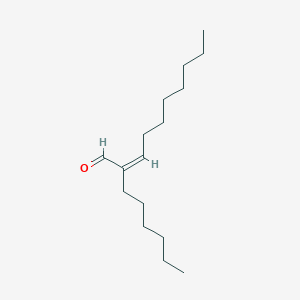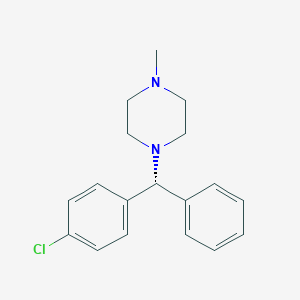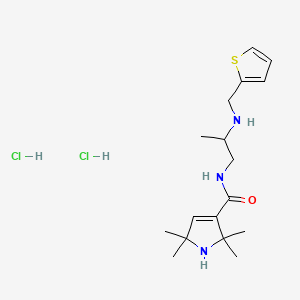
alpha-D-Glucopyranoside, methyl, 6-hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucopyranoside, methyl, 6-hexadecanoate is a chemical compound that belongs to the category of methylated glucose derivativesThis compound is a natural product found in various plants and is commonly used in scientific research as a non-metabolizable analog of glucose .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, methyl, 6-hexadecanoate typically involves the methylation of glucose derivatives. One common method is the reaction of glucose with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form methyl alpha-D-glucopyranoside. This intermediate can then be esterified with hexadecanoic acid (palmitic acid) using a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Alpha-D-Glucopyranoside, methyl, 6-hexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Alpha-D-Glucopyranoside, methyl, 6-hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a non-metabolizable analog of glucose to study glucose transport and metabolism.
Biology: Employed in studies involving cell culture and biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
作用機序
The mechanism of action of alpha-D-Glucopyranoside, methyl, 6-hexadecanoate involves its interaction with glucose transporters and enzymes involved in glucose metabolism. By mimicking the structure of glucose, it can inhibit the activity of these proteins, thereby affecting glucose uptake and utilization in cells. This property makes it a valuable tool in studying glucose-related cellular processes .
類似化合物との比較
Similar Compounds
Methyl alpha-D-glucopyranoside: A closely related compound without the hexadecanoate ester group.
Methyl beta-D-glucopyranoside: An isomer with a different configuration at the anomeric carbon.
Methyl alpha-D-galactopyranoside: A similar compound with a different sugar moiety.
Uniqueness
Alpha-D-Glucopyranoside, methyl, 6-hexadecanoate is unique due to its esterification with hexadecanoic acid, which imparts distinct physicochemical properties and biological activities. This modification enhances its stability and allows for specific interactions with lipid membranes and proteins .
特性
CAS番号 |
24583-16-2 |
|---|---|
分子式 |
C23H44O7 |
分子量 |
432.6 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C23H44O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(24)29-17-18-20(25)21(26)22(27)23(28-2)30-18/h18,20-23,25-27H,3-17H2,1-2H3/t18-,20-,21+,22-,23+/m1/s1 |
InChIキー |
SJKQXPHDQOGXOL-IFPLKCGESA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[3-(diethylamino)propyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12716582.png)





![1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12716621.png)




